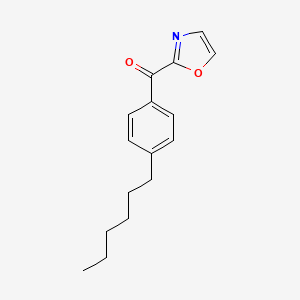

2-(4-Hexylbenzoyl)oxazole

Description

Overview of Oxazole (B20620) Chemistry in Academic Research

Oxazoles are a significant class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. ijpbs.comsemanticscholar.org This structural motif is a cornerstone in medicinal chemistry and materials science due to its wide array of biological activities and unique physicochemical properties. nih.govtandfonline.com The oxazole ring is considered a "bioisostere," meaning it can be used to replace other chemical groups in biologically active molecules to improve potency, selectivity, or metabolic stability. nih.gov The versatility of the oxazole scaffold allows for diverse interactions with enzymes and receptors in biological systems through various non-covalent bonds, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing access to a wide range of substituted derivatives. Key synthetic strategies include:

Robinson–Gabriel synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com

Van Leusen reaction: A versatile two-step [3+2] cycloaddition using tosylmethylisocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. nih.govijpsonline.com

Bredereck reaction: This synthesis produces 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com

Reaction of α-hydroxy amino ketones with aldehydes: In this method, the C2-atom of the resulting oxazole is derived from the aldehyde. pharmaguideline.com

The reactivity of the oxazole ring is characterized by the influence of its two heteroatoms. The nitrogen atom at position 3 is pyridine-like, making it weakly basic and susceptible to protonation or N-alkylation. pharmaguideline.com The oxygen atom at position 1 is furan-like, imparting diene characteristics to the ring system, which allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction. tandfonline.compharmaguideline.com This dual reactivity, combined with the three potential sites for substitution (C2, C4, and C5), makes oxazoles highly adaptable building blocks in synthetic chemistry. ijpbs.com

Contextualizing 2-(4-Hexylbenzoyl)oxazole within Oxazole Research

This compound is a specific derivative belonging to the broader family of oxazoles. Its structure features an oxazole ring substituted at the 2-position with a benzoyl group, which in turn is substituted at the para-position with a hexyl group. This places it in the category of 2-acyl-oxazoles. The synthesis of such compounds can be accomplished through various organic chemistry methods, including the reaction of an appropriate acid chloride with an isocyanide. pharmaguideline.com

The defining features of this molecule are the stable, aromatic oxazole core and the appended 4-hexylbenzoyl moiety. The hexyl group, a six-carbon alkyl chain, significantly increases the lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents) of the molecule compared to a simple benzoyl oxazole. This structural modification is often a deliberate design choice in medicinal chemistry and materials science to modulate properties such as solubility, membrane permeability, and interaction with non-polar binding sites in biological targets or organic materials.

Below is a table summarizing the key identifiers and computed properties of this compound.

| Property | Value |

| CAS Number | 898760-13-9 chemscene.comchemicalbook.com |

| Molecular Formula | C₁₆H₁₉NO₂ chemscene.com |

| Molecular Weight | 257.33 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 43.1 Ų chemscene.com |

| LogP (octanol-water partition coefficient) | 4.0284 chemscene.com |

| Boiling Point (Predicted) | 391.9 ± 35.0 °C chemicalbook.com |

| Density (Predicted) | 1.061 ± 0.06 g/cm³ chemicalbook.com |

Table 1: Chemical and Physical Properties of this compound.

Research Significance and Potential Academic Applications

While specific, in-depth research publications focusing solely on this compound are not abundant in publicly accessible literature, its significance can be inferred from its structure and the well-documented utility of related compounds. Oxazole derivatives are frequently synthesized as intermediates for creating more complex molecules or as part of compound libraries for screening potential drug candidates. tandfonline.comst-andrews.ac.uk

The potential academic applications of this compound likely span two major fields:

Medicinal Chemistry: Given the vast range of biological activities reported for oxazole derivatives, this compound could be investigated for various therapeutic purposes. semanticscholar.orgresearchgate.net The lipophilic hexyl chain might enhance its ability to cross cellular membranes or interact with hydrophobic pockets in enzymes or receptors that are targets for diseases. It serves as a scaffold that could be further modified to optimize for a specific biological target.

Materials Science: Heterocyclic compounds, including oxazoles, are integral to the development of organic electronic materials. For instance, a polymer incorporating a similar 4-hexylbenzoyl side chain, poly(3‐(2‐(4‐hexylbenzoyl)phenyl)thiophene), was found to have significantly higher electron mobility compared to its simpler analogue, poly(3-hexylthiophene). researchgate.net This suggests that the electron-withdrawing aryl ketone portion of the this compound structure could be useful in designing novel organic semiconductors for applications in transistors or photovoltaic cells. researchgate.net The compound could be used as a building block for larger, conjugated polymer systems where its electronic properties can be harnessed.

In essence, this compound represents a functionalized chemical scaffold, whose value in academic research lies in its potential as a synthetic intermediate for creating novel, high-value molecules for applications in drug discovery and advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(18)16-17-11-12-19-16/h7-12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGMCLDNBNKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642095 | |

| Record name | (4-Hexylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-13-9 | |

| Record name | (4-Hexylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hexylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 4 Hexylbenzoyl Oxazole

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is generally considered an electron-deficient π-system, which makes it less susceptible to electrophilic aromatic substitution compared to electron-rich heterocycles like pyrrole (B145914) or furan. The presence of the strongly electron-withdrawing benzoyl group at the C2 position further deactivates the ring, rendering electrophilic attack particularly challenging. Theoretical considerations and studies on related oxazoles indicate that if substitution were to occur, the C5 position is the most likely site of attack, followed by C4. clockss.org Reactions such as nitration and sulfonation, which require strongly acidic conditions, are generally not feasible as they lead to the formation of a highly electron-deficient oxazolium cation, which is resistant to electrophilic attack. clockss.org

Halogenation Studies

Direct halogenation of the oxazole ring in 2-(4-Hexylbenzoyl)oxazole is predicted to be a low-yielding process due to the deactivating effect of the C2-benzoyl group. Studies on various oxazole systems have shown that halogenation, typically with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂), occurs preferentially at the C5 position. clockss.org However, forcing conditions may be required, and side reactions, including reactions on the benzoyl moiety, can compete.

For analogous aromatic ketones, such as 4-hydroxyacetophenone, nuclear bromination occurs ortho to the activating hydroxyl group. researchgate.net While no specific studies on the halogenation of this compound are publicly available, a general protocol for the nuclear bromination of activated aromatic ketones is presented below for illustrative purposes.

Table 1: Representative Conditions for Nuclear Bromination of Activated Aryl Ketones

| Substrate Example | Halogenating Agent | Catalyst/Solvent | Position of Bromination | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | N-Bromosuccinimide | Al₂O₃ / Acetonitrile | C3 (ortho to -OH) | High | researchgate.net |

| 4-Methylacetophenone | Bromine | AlCl₃ / Dichloromethane | C3 (ortho to -CH₃) | 93% | chemicalbook.com |

This data is based on analogous activated ketones and serves to illustrate general principles of electrophilic halogenation on the activated benzoyl ring, not the oxazole ring itself.

Nucleophilic Substitution and Ring Cleavage Pathways of the Oxazole Core

Direct nucleophilic aromatic substitution on the oxazole ring of this compound is unlikely as it lacks a suitable leaving group. The primary mode of interaction with strong nucleophiles involves attack at the electrophilic C2 carbon, which often leads to cleavage of the heterocyclic ring rather than substitution.

Several key pathways for nucleophilic interaction have been identified for the oxazole core:

Ring Cleavage by Strong Nucleophiles: Strong nucleophiles can attack the C2 position, initiating a ring-opening cascade. For instance, treatment of oxazoles with organolithium reagents can lead to deprotonation at C2, forming a 2-lithio-oxazole. This species is often unstable and can exist in equilibrium with a ring-opened isonitrile, which can be trapped or undergo further reactions.

Conversion to Other Heterocycles: In the presence of certain nucleophiles, the oxazole ring can be transformed into other heterocyclic systems. A classic example is the reaction with ammonia (B1221849) or formamide, which can cleave the oxazole and subsequently cyclize to form an imidazole (B134444) ring.

Hydrolysis: Under strongly acidic or basic conditions, the oxazole ring is susceptible to hydrolysis. Acid-catalyzed hydrolysis typically involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position, leading to ring opening and formation of an α-acylamino ketone. rsc.org

Reactions Involving the Hexylbenzoyl Moiety

The hexylbenzoyl portion of the molecule contains two reactive sites: the phenyl ring and the carbonyl group.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring is substituted with two groups that exert competing directing effects. The para-hexyl group is an alkyl chain, which is an activating, ortho-, para-director. The C1-linked benzoyl-oxazole group is strongly deactivating and a meta-director. Therefore, incoming electrophiles will be directed to the positions that are ortho to the activating hexyl group and meta to the deactivating acyl group. This leads to a strong regiochemical preference for substitution at the C3' and C5' positions of the phenyl ring.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Hexylbenzoyl Ring

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-hexylbenzoyl)oxazole |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-hexylbenzoyl)oxazole |

Reactions of the Carbonyl Group: The ketone carbonyl is a primary site for nucleophilic addition and reduction.

Reduction to an Alcohol: The ketone can be readily reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally chemoselective for aldehydes and ketones and is not expected to affect the oxazole ring under standard conditions. scielo.org.zaresearchgate.net More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but may also induce cleavage of the oxazole ring.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols after an aqueous workup.

Stability Profile under Diverse Chemical Conditions

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of reducing agents.

Acidic Conditions: Oxazoles are weakly basic and can be protonated by strong acids to form oxazolium salts. While stable in mildly acidic conditions, concentrated strong acids can promote hydrolysis and ring-opening. rsc.org For example, some substituted oxazoles have been shown to undergo hydrolytic ring-opening when treated with trifluoroacetic acid (TFA). nih.gov This reaction typically proceeds via protonation of the nitrogen atom, which activates the C2 position for nucleophilic attack by water.

Reductive Conditions: The stability of the molecule under reductive conditions depends on the strength of the reducing agent.

Mild Reductants (e.g., NaBH₄): As noted, sodium borohydride is expected to selectively reduce the benzoyl ketone to a secondary alcohol without affecting the stability of the oxazole ring. researchgate.net

Strong Reductants (e.g., LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing esters and amides. masterorganicchemistry.com Given the imine- and ester-like character within the oxazole ring, LiAlH₄ is expected to cleave the ring, likely leading to a complex mixture of products.

Catalytic Hydrogenation: This method can potentially reduce the oxazole ring, leading to oxazolines or complete ring cleavage, depending on the catalyst, pressure, and temperature employed. wordpress.com The aromatic phenyl ring could also be reduced under more forcing conditions.

Design and Synthesis of 2 4 Hexylbenzoyl Oxazole Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies on Oxazole (B20620) Derivatives

The n-hexyl group at the para-position of the benzoyl ring plays a significant role in the molecule's interaction with its biological targets, likely contributing to hydrophobic interactions. While specific studies on the direct modification of the hexyl chain of 2-(4-hexylbenzoyl)oxazole are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that variations in this chain length, branching, and the introduction of cyclic moieties can profoundly impact activity.

It is hypothesized that altering the lipophilicity and steric bulk of this alkyl substituent can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, increasing or decreasing the chain length could affect the compound's ability to fit into a specific hydrophobic pocket of a target protein. The introduction of unsaturation or functional groups within the alkyl chain could also lead to new interactions with the target.

Table 1: Hypothetical SAR of Hexyl Chain Modifications in 2-(4-Alkylbenzoyl)oxazoles

| Compound ID | Alkyl Chain (R) | Relative Potency (Hypothetical) | Rationale |

| 1a | n-Hexyl | +++ | Optimal hydrophobic interaction |

| 1b | n-Butyl | ++ | Reduced hydrophobic interaction |

| 1c | n-Octyl | ++ | Potential steric hindrance |

| 1d | Cyclohexyl | +++ | Increased rigidity and defined conformation |

| 1e | iso-Hexyl | ++ | Altered steric profile |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

The electronic and steric nature of substituents on the benzoyl ring can significantly influence the biological activity of 2-benzoyloxazole (B69182) derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic distribution within the molecule, affecting its binding affinity and reactivity.

In related benzoxazole (B165842) series, it has been observed that the presence of electron-withdrawing groups, such as halogens or nitro groups, can enhance antimicrobial and antiproliferative activities. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) or amino groups can also modulate activity, sometimes leading to a different pharmacological profile. The position of these substituents (ortho, meta, or para) is also critical in determining their effect.

Table 2: Influence of Benzoyl Ring Substituents on the Activity of Analogous Oxazole Derivatives

| Compound ID | Substituent (X) | Position | Electronic Effect | Observed Activity Trend (in related series) |

| 2a | H | - | Neutral | Baseline |

| 2b | Cl | para | EWG | Increased |

| 2c | NO₂ | para | Strong EWG | Increased |

| 2d | OCH₃ | para | EDG | Variable |

| 2e | CH₃ | para | Weak EDG | Variable |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Data is generalized from studies on related benzoxazole structures. researchgate.net

Isosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Replacing the oxazole ring with a thiazole (B1198619) ring results in a bioisostere, 2-(4-hexylbenzoyl)thiazole. The substitution of the oxygen atom with a sulfur atom alters the electronic and geometric properties of the heterocyclic core. Thiazole is generally more electron-rich than oxazole and can engage in different non-covalent interactions. pharmaguideline.com

The synthesis and evaluation of thiazole analogues can provide valuable insights into the importance of the heteroatoms in the five-membered ring for biological activity. In many cases, this substitution leads to a retained or even enhanced biological effect, although a decrease in activity is also possible depending on the specific target interactions. nih.gov

Synthetic Strategies for Novel Analogues

The development of efficient and versatile synthetic methodologies is crucial for generating a diverse range of analogues for SAR studies.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of oxazole derivatives, MCRs offer a highly efficient route. For instance, a one-pot synthesis could potentially involve the reaction of a 4-hexylbenzaldehyde derivative, an α-isocyanoacetamide, and another component to directly assemble the substituted oxazole ring. The van Leusen oxazole synthesis is a classic example of a multicomponent reaction that has been widely used to prepare oxazole-based molecules. nih.gov

This approach is highly convergent and allows for rapid access to a library of analogues by simply varying the starting components, making it an attractive strategy for medicinal chemistry programs.

The introduction of chirality into a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. For this compound analogues, chiral centers could be introduced on the oxazole ring or on the substituents.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer in excess. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, asymmetric cyclization reactions can be employed to construct the chiral oxazole core. The development of stereoselective synthetic routes is essential for exploring the three-dimensional SAR of these compounds and for the development of enantiomerically pure drug candidates.

Spectroscopic and Structural Characterization Methods in Oxazole Chemistry

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of a molecule's precise structure is accomplished through the synergistic application of several advanced spectroscopic methods. Each technique provides unique and complementary information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

In a typical ¹H NMR spectrum of 2-(4-Hexylbenzoyl)oxazole, distinct signals would be expected to correspond to the different types of protons present in the molecule. The protons on the oxazole (B20620) ring would appear in the aromatic region, typically at chemical shifts between 7.0 and 8.0 ppm. The protons of the 4-hexylphenyl group would also resonate in the aromatic region, likely showing a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the hexyl chain would appear further upfield, with the terminal methyl group exhibiting the lowest chemical shift.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the benzoyl group would be expected to show a signal at a significantly downfield chemical shift, often in the range of 180-200 ppm. The carbons of the oxazole and phenyl rings would appear in the aromatic region (approximately 120-160 ppm), while the aliphatic carbons of the hexyl chain would be found in the upfield region of the spectrum.

A representative, though hypothetical, summary of expected NMR data is presented below.

Interactive Data Table: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | 7.20 - 8.20 | Aromatic protons (Oxazole and Phenyl rings) |

| ¹H NMR | 2.60 - 2.70 | Methylene (B1212753) protons adjacent to the phenyl ring |

| ¹H NMR | 1.20 - 1.70 | Methylene protons of the hexyl chain |

| ¹H NMR | 0.80 - 0.95 | Terminal methyl protons of the hexyl chain |

| ¹³C NMR | 180 - 190 | Carbonyl carbon |

| ¹³C NMR | 125 - 165 | Aromatic and Oxazole carbons |

| ¹³C NMR | 22 - 35 | Aliphatic carbons of the hexyl chain |

| ¹³C NMR | ~14 | Terminal methyl carbon of the hexyl chain |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone group would be prominent, typically appearing in the region of 1650-1700 cm⁻¹. The C=N stretching vibration of the oxazole ring would likely be observed around 1600-1650 cm⁻¹. The spectrum would also feature bands corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C-O stretching vibrations associated with the oxazole ring.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl and Oxazole Rings |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Hexyl Chain |

| C=O Stretch | 1650 - 1700 | Ketone |

| C=N Stretch | 1600 - 1650 | Oxazole Ring |

| C-O Stretch | 1000 - 1300 | Oxazole Ring |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. For this compound (molecular formula C₁₆H₁₉NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for assessing the purity of a sample and identifying any volatile impurities. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrum confirms its identity.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and empirical formula.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₆H₁₉NO₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 16 | 192.176 | 75.26 |

| Hydrogen (H) | 1.008 | 19 | 19.152 | 7.51 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.49 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 12.54 |

| Total | 257.333 | 100.00 |

Purity assessment is a critical step in the characterization of any chemical substance. In addition to GC-MS, techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to determine the purity of non-volatile compounds. A sharp, symmetrical peak in the chromatogram is indicative of a pure substance.

Based on a comprehensive search for scientific literature, there are currently no specific computational or theoretical investigations available for the compound This compound .

While extensive research exists on the computational analysis of related molecules, such as various oxazole and benzoxazole (B165842) derivatives, the specific data required to detail the electronic structure, optical properties, molecular orbitals, and dynamic behavior of this compound could not be located.

Therefore, it is not possible to provide an article that adheres to the strict, sole focus on "this compound" as requested in the detailed outline. The generation of scientifically accurate content for the specified sections (Density Functional Theory, Time-Dependent Density Functional Theory, Frontier Molecular Orbital Analysis, Molecular Docking, and Molecular Dynamics Simulations) is contingent on the availability of published research for this exact compound.

Computational and Theoretical Investigations of 2 4 Hexylbenzoyl Oxazole

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity and potential reaction pathways of molecules like 2-(4-Hexylbenzoyl)oxazole. Through methods such as Density Functional Theory (DFT), researchers can elucidate the electronic structure and reactivity of the molecule. Key indicators of reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. These maps illustrate the electron density around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map would likely show nucleophilic regions around the oxygen and nitrogen atoms of the oxazole (B20620) ring, while electrophilic areas might be located on the hydrogen atoms. researchgate.net This information is instrumental in predicting how the molecule will interact with other reagents.

Furthermore, computational models can simulate various reaction conditions to predict the most likely reaction pathways. For instance, the synthesis of oxazole derivatives can occur through various mechanisms, such as the Robinson-Gabriel synthesis or the van Leusen reaction. researchgate.netnih.gov Computational studies can model the transition states and intermediates of these pathways to determine the most energetically favorable route for the synthesis or further functionalization of this compound.

Below is a table illustrating the type of data that can be obtained from computational studies to predict the chemical reactivity of this compound.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.2 D | A higher dipole moment can influence solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve to illustrate the data generated from computational analyses.

Rational Design of Oxazole Derivatives through Computational Approaches

Computational chemistry plays a pivotal role in the rational design of novel oxazole derivatives with tailored properties. jcchems.comresearchgate.net By starting with the core structure of this compound, researchers can systematically modify its functional groups and predict the resulting changes in its electronic, and potentially biological, properties. This in silico approach significantly accelerates the drug discovery and materials science research process by prioritizing the synthesis of the most promising candidates.

One common strategy is to perform virtual screening of a library of derivatives. For example, different substituents can be added to the oxazole or benzoyl rings of this compound, and their effects on properties such as receptor binding affinity, electronic properties, or stability can be computationally evaluated. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the structural features of oxazole derivatives with their activities.

Molecular docking simulations are a powerful tool for designing derivatives with specific biological targets. nih.gov These simulations can predict how a designed molecule will bind to the active site of a protein, providing insights into the key interactions that govern its biological activity. For instance, if this compound were being investigated as a potential enzyme inhibitor, docking studies could guide the design of derivatives with improved binding affinity and selectivity. nih.gov

The following table demonstrates how computational approaches can be used to predict the effect of different substituents on a key property of this compound, such as its HOMO-LUMO gap, which is related to its reactivity and electronic properties.

| Derivative | Substituent at position X | Predicted HOMO-LUMO Gap (eV) | Predicted Effect |

| 1 | -H (unsubstituted) | 5.3 | Baseline |

| 2 | -NO2 | 4.8 | Increased reactivity |

| 3 | -NH2 | 5.7 | Decreased reactivity |

| 4 | -Cl | 5.1 | Slightly increased reactivity |

Note: The values in this table are hypothetical and for illustrative purposes to show how computational design can be applied.

Research Applications of 2 4 Hexylbenzoyl Oxazole in Materials Science and Catalysis

Applications in Organic Electronic Materials

The structural characteristics of 2-(4-Hexylbenzoyl)oxazole, notably its conjugated system, make it a candidate for various applications in organic electronic materials. The oxazole (B20620) ring, an electron-deficient heterocycle, and the benzoyl group contribute to its electronic properties, while the hexyl chain can influence its solubility and film-forming capabilities.

While research into this compound as a standalone n-type semiconductor is still emerging, the foundational components of the molecule suggest its potential in this area. Oxazole-containing compounds are known to exhibit electron-transporting properties due to the electron-deficient nature of the oxazole ring. This characteristic is a key requirement for n-type semiconductors, which are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The benzoyl group can further enhance these electron-withdrawing properties, potentially leading to favorable lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron injection and transport.

Table 1: Comparative Electronic Properties of Oxazole-Based Compounds

| Compound Family | Typical LUMO Energy Level (eV) | Electron Mobility (cm²/Vs) | Primary Application |

|---|---|---|---|

| Phenyl-oxadiazole derivatives | -2.5 to -3.0 | 10⁻⁶ to 10⁻⁴ | Electron transport layers in OLEDs |

| Benzoxazole-based materials | -2.7 to -3.2 | 10⁻⁵ to 10⁻³ | Blue emitters and electron transporters |

Note: The values for this compound are hypothetical and based on the expected electronic effects of its constituent moieties.

The incorporation of oxazole units into polymer backbones is a strategy to develop materials with tailored electronic and thermal properties. Poly(benzoxazole)s (PBOs) and related polymers are known for their high thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for applications in microelectronics. While specific polymers derived from this compound have not been extensively reported, the monomer's structure allows for its potential integration into polymeric chains. The hexyl group could enhance the solubility of the resulting polymers, facilitating their processing from solution for the fabrication of thin films.

Derivatives of benzoxazole (B165842) are well-established as optical brighteners and fluorescent materials. These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening effect. The fluorescence properties arise from the π-conjugated system of the molecule. The extended conjugation in this compound is expected to result in fluorescent behavior. The specific absorption and emission wavelengths would be influenced by the electronic nature of the benzoyl and hexyl groups. Research into the photophysical properties of similar 2-aryl- and 2-aroyl-oxazoles indicates that they can be highly fluorescent, with potential applications in sensors, imaging, and as active components in fluorescent whitening agents.

Table 2: Photophysical Properties of Representative Fluorescent Oxazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| 2,5-Diphenyloxazole (PPO) | 320 | 365 | 0.83 |

| 2-(Stilben-4-yl)benzoxazole | 365 | 420 | 0.92 |

Role in Asymmetric Synthesis and Catalysis

The oxazole motif is closely related to the oxazoline (B21484) ring, which is a cornerstone in the field of asymmetric catalysis. The development of chiral ligands for stereoselective transformations is a critical area of research, and oxazole-containing structures present interesting possibilities.

Chiral oxazoline ligands, such as those found in PyBOX and BOX ligands, are highly effective in a wide range of metal-catalyzed asymmetric reactions. researchgate.netnih.gov The nitrogen atom of the oxazoline ring coordinates to a metal center, and the chiral substituents on the ring direct the stereochemical outcome of the reaction. While this compound itself is not chiral, it can be a precursor for the synthesis of more complex chiral ligands. The oxazole ring can be functionalized to introduce chiral auxiliaries, or it can be part of a larger scaffold that imparts chirality. The electronic properties of the benzoyl group could also influence the catalytic activity of a metal complex incorporating such a ligand.

The ultimate goal of using chiral ligands is to achieve high levels of enantioselectivity in chemical reactions, producing one enantiomer of a chiral product in excess over the other. Oxazoline-based catalysts have been successfully applied to a variety of stereoselective transformations, including aldol (B89426) reactions, Diels-Alder reactions, and various C-C and C-N bond-forming reactions. acs.orglnpu.edu.cn The development of new ligands based on the this compound scaffold could potentially lead to novel catalysts with unique reactivity and selectivity profiles. The steric and electronic properties of the hexylbenzoyl group could play a crucial role in creating a specific chiral environment around the metal center, thus influencing the stereochemical course of the reaction.

Table 3: Examples of Stereoselective Transformations Using Oxazoline-Based Ligands

| Reaction Type | Ligand Type | Metal | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Asymmetric Aldol Reaction | Pyridine-oxazoline (PyOX) | Iridium | Up to 99% |

| Asymmetric Diels-Alder | Bis(oxazoline) (BOX) | Copper(II) | >95% |

Methodological Considerations and Challenges in 2 4 Hexylbenzoyl Oxazole Research

Reproducibility of Research Findings

The reproducibility of synthetic procedures and experimental results is a cornerstone of scientific advancement. However, in the synthesis of complex organic molecules like 2-(4-Hexylbenzoyl)oxazole, achieving consistent reproducibility can be a significant challenge. The synthesis of substituted oxazoles often involves multi-step reactions where minor variations in reaction conditions can lead to substantial differences in yield and purity.

Several factors can influence the reproducibility of the synthesis of this compound. These include the purity of starting materials, the precise control of reaction temperature, the rate of addition of reagents, and the efficiency of stirring. For instance, the synthesis of oxazole (B20620) derivatives can be sensitive to moisture and atmospheric oxygen, necessitating the use of inert atmosphere techniques. Failure to rigorously control these parameters can result in the formation of side products, making it difficult to reproduce the reported outcomes.

Furthermore, the scale of the reaction can also impact reproducibility. A procedure that works well on a small laboratory scale may not be directly scalable to larger quantities without re-optimization. This is often due to differences in heat and mass transfer in larger reaction vessels.

To enhance reproducibility, detailed and transparent reporting of experimental methods is paramount. This includes specifying the source and purity of all reagents, providing precise reaction parameters, and detailing the work-up and purification procedures.

Standardization of Experimental Protocols

The lack of standardized experimental protocols for the synthesis and characterization of novel compounds like this compound poses a significant challenge for comparing results across different laboratories. Standardization is crucial for building a cohesive body of knowledge and for the efficient development of new chemical entities. rsc.org

Currently, a variety of synthetic routes can be employed to produce substituted oxazoles. nih.govnih.gov These methods may differ in the choice of catalysts, solvents, and reaction conditions, each with its own set of advantages and disadvantages. For example, the van Leusen oxazole synthesis is a common method, but variations in the base and solvent used can affect the reaction's efficiency and substrate scope. nih.gov

The following table illustrates how different reaction conditions can influence the yield of a hypothetical substituted oxazole, highlighting the need for standardized protocols.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Methanol | K₂CO₃ | 60 | 75 |

| 2 | THF | NaH | 25 | 60 |

| 3 | Toluene (B28343) | DBU | 110 | 85 |

| 4 | Ionic Liquid | Piperidine | 80 | 92 |

This table is a hypothetical representation to illustrate the impact of varying conditions on product yield.

Standardization should also extend to the analytical methods used for characterization. Consistent use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with clearly defined parameters would facilitate more reliable comparison of data.

Purity Validation and Characterization of New Compounds

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. However, overlapping signals, particularly in the aromatic region, can complicate spectral interpretation. Advanced NMR techniques, such as COSY, HSQC, and HMBC, may be necessary for unambiguous assignment of all protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), may be required depending on the compound's properties.

Chromatographic Techniques: HPLC is a powerful tool for assessing the purity of the compound. The development of a suitable HPLC method, including the choice of column, mobile phase, and detector, is a critical step. Thin-Layer Chromatography (TLC) is often used for monitoring the progress of reactions and for preliminary purity checks. africanjournalofbiomedicalresearch.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

The following table summarizes the key analytical techniques and their primary role in the characterization of this compound.

| Analytical Technique | Primary Role |

| ¹H and ¹³C NMR | Structural elucidation and confirmation |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| Elemental Analysis | Confirmation of elemental composition |

Challenges in this area include the potential for polymorphism, where the compound can exist in different crystalline forms with distinct physical properties. The presence of residual solvents or inorganic salts from the synthesis and purification steps also needs to be carefully monitored and controlled.

Addressing Solvent Effects in Reaction Studies

Solvents can play a multifaceted role in chemical reactions, influencing reaction rates, selectivity, and even the reaction mechanism itself. clockss.org In the synthesis of this compound, the choice of solvent is a critical parameter that can significantly impact the outcome of the reaction.

The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics. rsc.org For instance, polar aprotic solvents like DMF or DMSO might be suitable for certain steps, while nonpolar solvents like toluene or hexane (B92381) may be preferred for others. rsc.org The ability of a solvent to stabilize charged intermediates or transition states can also alter the energy landscape of the reaction, favoring one pathway over another.

The following table provides examples of how solvent choice can influence the outcome of oxazole synthesis.

| Solvent | Dielectric Constant (ε) | Typical Effect on Oxazole Synthesis |

| Toluene | 2.4 | Favors non-polar reactants; can require higher temperatures. |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Good for dissolving a range of reactants; can coordinate with metal catalysts. |

| Acetonitrile | 37.5 | Polar aprotic; can accelerate reactions involving polar intermediates. |

| Dimethylformamide (DMF) | 36.7 | High boiling point allows for high reaction temperatures; can be difficult to remove. |

This table provides a general overview of solvent effects and is not specific to the synthesis of this compound.

Furthermore, some modern synthetic approaches utilize "green" solvents, such as ionic liquids or water, to reduce the environmental impact of chemical processes. nih.gov However, the use of these alternative solvents can introduce new challenges related to reaction optimization and product isolation.

Understanding and systematically investigating solvent effects are crucial for developing robust and efficient synthetic protocols for this compound. This often involves screening a range of solvents and analyzing their impact on yield, purity, and reaction time.

Future Research Directions and Perspectives for 2 4 Hexylbenzoyl Oxazole

Exploration of Novel Synthetic Pathways

The synthesis of oxazole (B20620) derivatives is a well-established field, yet there remains room for innovation, particularly in developing more efficient, sustainable, and versatile methods. Future research could focus on the following areas for the synthesis of 2-(4-Hexylbenzoyl)oxazole:

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reagents and organic solvents. Future work could explore greener alternatives, such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of ionic liquids or deep eutectic solvents. ijpsonline.com These methods can lead to shorter reaction times, higher yields, and a reduced environmental footprint.

Catalytic Systems: The development of novel catalysts could significantly improve synthetic efficiency. Research could focus on metal-free catalytic systems or the use of earth-abundant metal catalysts to replace precious metal catalysts. nih.govorganic-chemistry.org For instance, trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles, a pathway that could be adapted for this compound. organic-chemistry.org

One-Pot Reactions: Designing one-pot, multi-component reactions would streamline the synthesis process by reducing the number of intermediate purification steps, thereby saving time and resources. nih.gov This could involve the strategic combination of starting materials that lead directly to the target molecule.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Synthesis | Reduced environmental impact, shorter reaction times, higher yields. | Microwave-assisted, ultrasound-promoted reactions, use of green solvents. |

| Novel Catalysis | Increased efficiency, lower cost, sustainability. | Metal-free catalysts, earth-abundant metal catalysts. |

| One-Pot Reactions | Streamlined process, reduced waste, time and cost savings. | Multi-component reaction design, domino reactions. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural elucidation, advanced techniques could provide deeper insights:

Solid-State NMR: For crystalline forms of the compound, solid-state NMR could provide detailed information about the molecular arrangement and intermolecular interactions in the solid state.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry, conformation, and packing in the crystal lattice. This information is invaluable for understanding structure-property relationships.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns of the molecule, which can aid in its identification in complex mixtures and provide insights into its stability.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work can accelerate the discovery and optimization of new molecules. For this compound, this integrated approach could be particularly fruitful:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties (IR, NMR) of the molecule. researchgate.net These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental results.

Molecular Docking Studies: If this compound is investigated for potential biological activity, molecular docking simulations can predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.gov This can guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related compounds, QSAR models can be developed to correlate specific structural features with observed activity, providing a predictive tool for designing new molecules with enhanced properties.

| Integrated Approach | Application for this compound | Expected Outcome |

| DFT Calculations | Prediction of molecular structure and spectroscopic data. | Deeper understanding of electronic properties and validation of experimental data. |

| Molecular Docking | Investigation of potential biological targets. | Identification of potential therapeutic applications and mechanism of action. |

| QSAR Modeling | Correlation of structural features with activity. | Predictive models for designing more potent analogs. |

Diversification of Academic Research Applications

The oxazole scaffold is a common feature in many biologically active compounds. tandfonline.comresearchgate.net The presence of the hexylbenzoyl group in this compound suggests potential applications in areas where lipophilicity and aromatic interactions are important. Future academic research could explore:

Medicinal Chemistry: The compound could be screened for a wide range of biological activities, including as an antimicrobial, anticancer, or anti-inflammatory agent. benthamdirect.comnih.gov The hexyl chain could enhance membrane permeability, potentially improving bioavailability.

Materials Science: Oxazole-containing molecules can exhibit interesting photophysical properties. nih.gov Investigations into the fluorescence or phosphorescence of this compound could reveal applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Agrochemicals: The structural motifs present in the molecule could be explored for potential herbicidal or insecticidal activity.

Collaborative Research Opportunities

The multifaceted nature of the research outlined above lends itself to collaborative efforts. Opportunities for collaboration exist between:

Synthetic and Computational Chemists: To design and synthesize novel analogs based on computational predictions.

Chemists and Biologists: To screen the compound for biological activity and elucidate its mechanism of action.

Academic Researchers and Industrial Partners: To translate promising academic findings into practical applications, for example, in drug development or materials science.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and contribute to advancements in various fields of science and technology.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-hexylbenzoyl)oxazole derivatives?

- Methodological Answer : The synthesis typically involves acylaminoacylation of aromatic hydrocarbons using substituted benzaldehydes or benzoyl chlorides under acidic or Lewis acid-catalyzed conditions. For example:

- Step 1 : React 4-hexylbenzoyl chloride with oxazole precursors (e.g., 2-aminooxazole) in anhydrous ethanol or DMSO under reflux (60–100°C) for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize using NMR and IR spectroscopy .

- Key Variables : Solvent polarity (DMSO enhances cyclization), temperature control (±5°C), and stoichiometric ratios (1:1.2 for limiting reagents) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, hexyl chain at δ 0.8–1.5 ppm) and confirm benzoyl-oxazole connectivity .

- IR Spectroscopy : Detect carbonyl stretching (C=O at ~1680 cm<sup>−1</sup>) and oxazole ring vibrations (C=N at ~1600 cm<sup>−1</sup>) .

- UV-Vis : Analyze π→π* transitions (λmax ~270–320 nm) to assess conjugation effects .

Q. How does the hexylbenzoyl group influence the compound's medicinal chemistry applications?

- Methodological Answer : The hydrophobic hexyl chain enhances membrane permeability , critical for targeting intracellular enzymes. For example:

- Antimicrobial assays : Modify the hexyl chain length (C4–C8) to optimize logP values (2.5–3.5) for Gram-negative bacterial uptake .

- Enzyme inhibition : Use molecular docking (AutoDock Vina) to evaluate interactions between the benzoyl group and catalytic pockets (e.g., COX-2 or kinase targets) .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer :

- Short-term : Store at −20°C in amber vials under argon to prevent oxidation .

- Long-term : Lyophilize and keep in vacuum-sealed containers with desiccants (e.g., silica gel) to avoid hydrolysis .

Advanced Research Questions

Q. How can excited-state intramolecular proton transfer (ESIPT) properties be studied in this compound derivatives?

- Methodological Answer :

- Steady-state fluorescence : Measure emission spectra (λem ~450–550 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to detect dual fluorescence bands .

- TDDFT calculations : Use B3LYP/6-31+G(d) to model S0→S1 transitions and proton-transfer barriers (ΔE ~5–10 kcal/mol) .

- IR analysis : Monitor O-H stretching (3200–3500 cm<sup>−1</sup>) to assess hydrogen-bond strength in the excited state .

Q. What insights does X-ray crystallography provide about the molecular conformation of this compound?

- Methodological Answer :

- Unit cell parameters : Monoclinic systems (e.g., P21/c) reveal non-coplanarity between oxazole and benzoyl rings (dihedral angle ~15–25°) .

- Intermolecular interactions : Identify π-π stacking (3.5–4.0 Å) and van der Waals contacts from the hexyl chain to rationalize packing efficiency .

Q. What mechanistic pathways govern nucleophilic substitution reactions in oxazole derivatives?

- Methodological Answer :

- SN2 mechanism : Substitute chloromethyl groups (e.g., 2-(chloromethyl)oxazole) with amines (e.g., benzylamine) in DMF at 80°C (yield: 60–75%) .

- Acylaminoacylation : Use AlCl3 as a catalyst to activate electrophilic sites on the oxazole ring for Friedel-Crafts reactions .

Q. How do substituents on the oxazole ring affect electronic properties and reactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., NO2) : Redshift UV-Vis absorption (Δλ ~20 nm) and increase oxidation potentials (cyclic voltammetry: Epa +0.3 V) .

- Electron-donating groups (e.g., OCH3) : Enhance fluorescence quantum yield (ΦF ~0.4–0.6) by stabilizing the excited state .

Q. What computational approaches best model the photophysical behavior of this compound?

- Methodological Answer :

- DFT functionals : B3LYP and PBE0 accurately predict emission energies (error <0.2 eV), while CAM-B3LYP overestimates charge-transfer states .

- Solvent effects : Use IEFPCM to simulate polarizable environments (e.g., acetonitrile) and correlate with experimental Stokes shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.